molecular formula C9H14F2N4 B2508690 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine CAS No. 2319763-64-7

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine

Cat. No.: B2508690
CAS No.: 2319763-64-7
M. Wt: 216.236
InChI Key: WMYRCOARRAMAJU-UHFFFAOYSA-N
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Description

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and regioselective, often carried out in the presence of a copper(I) catalyst.

    Attachment of the Piperidine Ring: The triazole derivative is then reacted with a difluoropiperidine precursor under suitable conditions to form the final compound. This step may involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized triazole derivatives, while substitution reactions could introduce different functional groups into the piperidine ring.

Scientific Research Applications

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazol-1-ylacetic Acid Derivatives: These compounds share the triazole ring but differ in their side chains and functional groups.

    Benzo[d][1,2,3]triazol-1-yl-pyrazole-based Derivatives: These compounds have a similar triazole ring but are fused with other heterocycles.

Uniqueness

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is unique due to the presence of both the triazole and difluoropiperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4-difluoro-1-[2-(triazol-2-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4/c10-9(11)1-5-14(6-2-9)7-8-15-12-3-4-13-15/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYRCOARRAMAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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